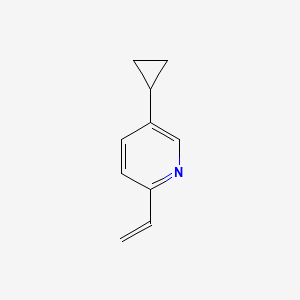

5-Cyclopropyl-2-vinylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, and its derivatives are of immense importance in chemistry. beilstein-journals.org The pyridine ring is a fundamental structural unit found in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. beilstein-journals.org In the realm of synthetic chemistry, pyridine derivatives are crucial building blocks and intermediates. arkat-usa.org Their utility stems from the electronic properties of the pyridine ring, which can be readily tuned by the introduction of various substituents.

The nitrogen atom in the pyridine ring imparts a basic character and influences the reactivity of the entire molecule. acs.org This allows for a diverse range of chemical transformations, making pyridine derivatives versatile scaffolds in the synthesis of complex molecules. arkat-usa.org They are prominently featured in pharmaceuticals, agrochemicals, and materials science, highlighting their broad impact. beilstein-journals.org The development of new methods for synthesizing substituted pyridines remains an active area of research, driven by the constant demand for novel compounds with specific functions. arkat-usa.org

The Cyclopropyl (B3062369) Group: A Key Structural Motif in Advanced Organic Synthesis

The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple, inert substituent. Its three-membered ring is characterized by significant ring strain, which bestows upon it unique electronic and steric properties. caltech.edu This strain results in the C-C bonds having a higher p-character than typical alkanes, leading to a degree of unsaturation and the ability to conjugate with adjacent π-systems, akin to a double bond. umt.edu

Rationale for Research on Cyclopropyl-Vinyl-Pyridine Architectures

The combination of a pyridine ring, a vinyl group, and a cyclopropyl substituent within a single molecule, as seen in 5-Cyclopropyl-2-vinylpyridine , presents a compelling case for research. This specific arrangement of functional groups suggests a molecule with a rich and varied reactivity profile.

The vinyl group attached to the pyridine ring is a versatile handle for a multitude of chemical transformations. It can participate in polymerization reactions, cycloadditions, and various metal-catalyzed cross-coupling reactions. nih.gov The presence of the electron-withdrawing pyridine ring activates the vinyl group for nucleophilic addition reactions. nih.gov

The cyclopropyl group at the 5-position of the pyridine ring introduces the aforementioned benefits of conformational rigidity and metabolic stability. Its electronic properties can also modulate the reactivity of the pyridine ring and the vinyl group. Research into cyclopropyl-vinyl-pyridine architectures is driven by the potential to create novel ligands for catalysis, building blocks for complex organic synthesis, and new candidates for medicinal chemistry. The interplay between the three components—the heterocyclic aromatic ring, the reactive alkene, and the strained cycloalkane—offers a fertile ground for discovering new chemical properties and applications. For instance, related cyclopropylpyridine derivatives have been investigated for their interactions with acids and their behavior under hydrogenation conditions. dss.go.th Furthermore, the asymmetric synthesis of related cyclopropane-containing heterocycles is an area of active investigation, aiming to produce enantiomerically pure compounds for pharmaceutical applications. rsc.org

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, computational data from sources like PubChem provides valuable insights into its properties. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | PubChem nih.gov |

| Molecular Weight | 145.20 g/mol | PubChem nih.gov |

| IUPAC Name | 5-cyclopropyl-2-ethenylpyridine | PubChem nih.gov |

| CAS Number | 1824089-28-2 | PubChem nih.gov |

| SMILES | C=CC1=NC=C(C=C1)C2CC2 | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures for This compound are scarce in the literature. However, general methods for the synthesis of related cyclopropylpyridines and vinylpyridines suggest plausible routes.

One potential synthetic strategy involves the Suzuki coupling reaction of a boronic acid derivative of cyclopropane (B1198618) with a bromo-substituted vinylpyridine. arkat-usa.org Another approach could be the reaction of a vinylpyridine derivative with a diazocompound to form the cyclopropyl ring. arkat-usa.org The synthesis of 2-vinylpyridine (B74390) itself can be achieved through the dehydration of 2-hydroxyethyl pyridine. google.com

Characterization of This compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons, the aromatic protons of the pyridine ring, and the aliphatic protons of the cyclopropyl group. The coupling constants between these protons would provide valuable information about their spatial relationships. caltech.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=C stretching of the vinyl group and the aromatic ring, as well as the C-H stretching vibrations of the various groups.

Potential Reactivity and Research Directions

The unique combination of functional groups in This compound suggests several avenues for further research into its reactivity.

Reactions of the Vinyl Group: The vinyl group is susceptible to a variety of addition reactions. It can undergo hydrogenation to an ethyl group, or be subjected to hydroboration-oxidation to form an alcohol. It can also participate in Michael additions with nucleophiles. nih.gov Furthermore, the vinyl group is a suitable monomer for polymerization, potentially leading to novel polymers with interesting properties.

Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized or oxidized. The aromatic ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the substituents.

Reactions involving the Cyclopropyl Group: The strained cyclopropyl ring can be cleaved under certain conditions, such as treatment with strong acids or catalytic hydrogenation, leading to ring-opened products. dss.go.th This reactivity can be harnessed to synthesize different molecular skeletons.

Catalytic Applications: The pyridine nitrogen can act as a ligand to coordinate with metal centers, making This compound a potential candidate for use in catalysis. The electronic and steric properties imparted by the cyclopropyl and vinyl groups could influence the catalytic activity and selectivity of such complexes. researchgate.netescholarship.org

The study of This compound and its derivatives holds promise for the development of new materials, catalysts, and biologically active compounds. Future research will likely focus on the development of efficient synthetic routes to this molecule and a thorough investigation of its chemical reactivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-cyclopropyl-2-ethenylpyridine |

InChI |

InChI=1S/C10H11N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h2,5-8H,1,3-4H2 |

InChI Key |

QWKSIKPTWYYOHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC=C(C=C1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropyl 2 Vinylpyridine and Analogues

Strategies for Constructing the Pyridine (B92270) Ring System

The formation of the pyridine core is a fundamental aspect of synthesizing 5-cyclopropyl-2-vinylpyridine and its analogues. Various methods have been developed for pyridine ring synthesis, each with its own advantages and substrate scope. These can range from classical condensation reactions to modern transition metal-catalyzed processes.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are powerful strategies for the de novo synthesis of pyridine rings from acyclic precursors. wikipedia.org Annulation, a process where a new ring is formed onto an existing molecule, can be achieved through various means, including intramolecular cyclization of appropriately functionalized precursors. wikipedia.org These methods often involve the formation of one or two carbon-nitrogen bonds and one carbon-carbon bond to complete the heterocyclic ring.

One common approach involves the reaction of α,β-unsaturated carbonyl compounds with a nitrogen source, like ammonia (B1221849), to form a dihydropyridine (B1217469) intermediate which is then oxidized to the aromatic pyridine. google.com The specific substitution pattern of the final pyridine is dictated by the choice of the starting materials. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and α,β-unsaturated ketones.

Hantzsch-Type Pyridine Synthesis and Modifications

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate.

The initial product is a 1,4-dihydropyridine, which can be subsequently aromatized to the corresponding pyridine derivative. Aromatization can be achieved using a variety of oxidizing agents. Modifications to the classical Hantzsch synthesis have been developed to allow for the preparation of unsymmetrically substituted pyridines by using a stepwise approach or by employing different starting materials. These modifications enhance the utility of the Hantzsch synthesis for creating a wider range of pyridine-based molecules.

Transition Metal-Catalyzed Cycloaddition Routes to Pyridines

Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and selective formation of complex molecules. For pyridine synthesis, transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool. This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine ring.

Various transition metals, including cobalt and rhodium, have been shown to catalyze this transformation effectively. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific pyridine isomers. This method is particularly valued for its atom economy and ability to construct highly substituted pyridine rings in a single step.

A plausible and efficient route to construct the 5-cyclopropyl-2-substituted pyridine core involves a cross-coupling reaction. Specifically, a Suzuki-Miyaura coupling can be employed, starting from a readily available halogenated pyridine. For instance, 5-bromo-2-methylpyridine (B113479) can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base to yield 5-cyclopropyl-2-methylpyridine. mdpi.comaudreyli.com This key intermediate can then be further functionalized to introduce the vinyl group.

Table 1: Comparison of Pyridine Ring Construction Strategies

| Synthesis Strategy | Key Reactants | Key Features |

|---|---|---|

| Cyclization/Annulation | α,β-Unsaturated carbonyls, enamines, ammonia | Builds the ring from acyclic precursors; versatile for various substitution patterns. |

| Hantzsch Synthesis | Aldehyde, β-ketoesters, ammonia/ammonium acetate | Multi-component reaction; initially forms dihydropyridines requiring subsequent oxidation. |

| Transition Metal-Catalyzed Cycloaddition | Alkynes, nitriles | Atom-economical [2+2+2] cycloaddition; good for highly substituted pyridines. |

| Suzuki-Miyaura Cross-Coupling | Halogenated pyridine, organoboron reagent (e.g., cyclopropylboronic acid) | Introduces substituents onto a pre-formed pyridine ring; high functional group tolerance. mdpi.comaudreyli.com |

Introduction of the Vinyl Moiety to the Pyridine Core

Once the appropriately substituted pyridine core, such as 5-cyclopropyl-2-methylpyridine, is obtained, the next critical step is the introduction of the vinyl group at the 2-position. Several established methods are available for converting a methyl group on a pyridine ring into a vinyl group.

Dehydration of Hydroxyethylpyridines

A common and reliable method for the synthesis of 2-vinylpyridines is the dehydration of the corresponding 2-(hydroxyethyl)pyridine intermediate. wikipedia.org This two-step process begins with the reaction of a 2-methylpyridine (B31789) derivative (a 2-picoline) with formaldehyde (B43269) (CH₂O). This condensation reaction, typically carried out under heat, yields the 2-(2-hydroxyethyl)pyridine. wikipedia.org

The subsequent step involves the dehydration of this alcohol intermediate. This elimination of water is usually achieved by heating the hydroxyethylpyridine in the presence of a dehydrating agent, such as concentrated sodium hydroxide, to afford the desired 2-vinylpyridine (B74390). wikipedia.org An inhibitor is often added during the final distillation to prevent the polymerization of the vinylpyridine product. wikipedia.org

Condensation Reactions with Formaldehyde and Picolines

The reaction conditions, such as temperature and pressure, can be optimized to favor the formation of the hydroxyethyl (B10761427) intermediate. wikipedia.org This method is widely used in industrial settings for the production of vinylpyridines due to the ready availability of the starting materials. nih.gov

Table 2: Methods for Introducing the Vinyl Moiety

| Method | Starting Material | Reagents | Intermediate | Key Transformation |

|---|---|---|---|---|

| Dehydration Route | 5-Cyclopropyl-2-methylpyridine | 1. Formaldehyde (CH₂O)2. Dehydrating agent (e.g., NaOH) | 2-(5-Cyclopropylpyridin-2-yl)ethanol | Elimination of water from the alcohol. wikipedia.org |

| Condensation | 5-Cyclopropyl-2-methylpyridine | Formaldehyde (CH₂O) | 2-(5-Cyclopropylpyridin-2-yl)ethanol | Aldol-type condensation to form the alcohol precursor. wikipedia.orgnih.gov |

Cobalt-Catalyzed Reactions of Acetylene (B1199291) and Acrylonitrile (B1666552)

The synthesis of 2-vinylpyridine, a key precursor and structural analogue to this compound, can be achieved through the cobalt-catalyzed cycloaddition of acetylene and acrylonitrile. google.comwikipedia.org This methodology provides a direct route to the vinylpyridine scaffold from simple, readily available starting materials. google.com Organocobalt complexes, such as cobaltocene (B1669278) or cyclopentadienylcobalt catalysts, are effective in promoting this transformation. google.com

The reaction is typically conducted at elevated temperatures, generally above 140°C, in an inert solvent. google.com Research has shown that controlling reaction parameters such as acrylonitrile concentration, temperature, and reaction time is crucial for achieving high selectivity and yield of 2-vinylpyridine while minimizing polymerization of the product. google.com A patented process highlights that maintaining an acrylonitrile concentration below 2 moles/liter and a reaction temperature between 140°C and 180°C for a duration of less than 50 minutes can lead to favorable outcomes. google.com Earlier methods using cobaltocene at lower temperatures (e.g., 110°C) required significantly longer reaction times and resulted in lower yields of 2-vinylpyridine. google.com

| Catalyst | Temperature (°C) | Acrylonitrile Conc. (mol/L) | Time (min) | 2-Vinylpyridine Yield (%) | Reference |

| Cobaltocene | 120 | 4.57 | 60 | 41.6 | google.com |

| Cobaltocene | 110 | 5.05 | 420 | 31.0 | google.com |

| Cyclopentadienyl-cobalt cyclooctadiene | 100 | 2.144 | 240 | 75.0 | google.com |

| Cyclopentadienylcobalt or π-allylcobalt | >140 - 180 | <2 | <50 | Improved Yields | google.com |

Introduction of the Cyclopropyl (B3062369) Group to Pyridine and Vinylpyridine Scaffolds

The synthesis of cyclopropyl-substituted pyridines, including this compound, is primarily accomplished through two strategic approaches. The first involves the direct cyclopropanation of a pre-existing olefinic pyridine, such as a vinylpyridine derivative. This method constructs the three-membered ring onto the molecule in the latter stages of the synthesis. The second major strategy involves the use of cross-coupling reactions to forge a bond between a pyridine ring and a pre-formed cyclopropyl group. This approach is highly modular, allowing for the connection of diverse cyclopropyl and pyridine fragments.

Cyclopropanation Reactions of Olefinic Pyridines

The cyclopropanation of vinylpyridines using diazo compounds is a well-established method for creating the cyclopropyl ring. wikipedia.orgnih.gov This reaction typically proceeds through the generation of a carbene or carbenoid intermediate from the diazo precursor, which then undergoes a [2+1] cycloaddition with the vinyl group. wikipedia.org Metal catalysts, particularly those based on rhodium, copper, and cobalt, are frequently employed to facilitate this transformation, often leading to high yields and diastereoselectivity. rsc.orgorganic-chemistry.org For instance, the reaction of vinyl heterocycles with aryldiazoacetates in the presence of dirhodium tetracarboxylate catalysts can produce the corresponding cyclopropane (B1198618) derivatives. rsc.org

The reaction involves the 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. wikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline expels dinitrogen gas to yield the final cyclopropane product. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction.

| Olefin Substrate | Diazo Compound/Carbenoid | Catalyst | Key Findings | Reference |

| 2-Chloro-5-vinylpyridine | ortho-substituted aryldiazoacetate | Rh₂(R-p-Ph-TPCP)₄ | Low yield (30%) and enantioselectivity (15% ee) under initial test conditions. | rsc.org |

| Electron-deficient alkenes | Various diazo compounds | None (on-water synthesis) | Highly efficient, environmentally friendly method. Diastereodivergent synthesis achieved via substrate engineering. | rsc.org |

| Unsaturated amines | α-diazo acylating agents | None | Modular synthesis of cyclopropane-fused lactams via acylation, (3+2) cycloaddition, and fragmentation. | nih.gov |

| Various Olefins | Succinimidyl diazoacetate | [Co(P1)] | High yields and excellent diastereo- and enantioselectivity for cyclopropane succinimidyl esters. | organic-chemistry.org |

Alternative strategies for cyclopropanation involve the use of photochemical and electrochemical methods to generate the reactive intermediates required for ring formation. nih.govsciopen.com These techniques offer mild reaction conditions and can provide access to unique reactivity patterns compared to traditional thermal methods. rsc.orgnih.gov

Photochemical cyclopropanation can be initiated by irradiating a solution of a diazo compound and an olefin, leading to the formation of a carbene that adds to the double bond. nih.govnih.gov In some cases, the photochemically accessible triplet excited state of a carbene precursor can react with substrates like pyridine, although this may lead to addition products rather than cyclopropanation depending on the specific reactants. nih.govrsc.org For example, the photolysis of a diamidocarbene in pyridine resulted in a double addition product rather than the expected ring expansion. nih.govrsc.org

Electrochemical methods provide a green, catalyst-free approach to cyclopropanation. nih.govnih.gov Anodic oxidation of an electron-rich olefin, such as a styrene (B11656) derivative, generates an electrophilic alkene radical cation. nih.gov This reactive intermediate can then undergo a [2+1] cycloaddition with a nucleophilic diazo compound to form the cyclopropane ring. nih.gov This process avoids the need for chemical oxidants and often proceeds with high efficiency and broad substrate tolerance. sciopen.comnih.gov

| Method | Substrates | Mechanism | Key Features | Reference |

| Photochemical | Diamidocarbene, Pyridine | Formation of a triplet excited state carbene followed by H atom abstraction and radical coupling. | Resulted in a double addition product, not cyclopropanation. | nih.govrsc.org |

| Photochemical | Donor/acceptor diazoalkanes, Cyclooctatetraene | Visible light-mediated carbene transfer. | Excellent yields and stereoselectivities. | nih.gov |

| Electrochemical | trans-Stilbene, Ethyl diazoacetate | Anodic oxidation of alkene to a radical cation, which reacts with the diazo compound. | Metal- and catalyst-free; scalable process. | nih.gov |

| Electrochemical | Active methylene (B1212753) compounds, Arylalkenes | Intermolecular dehydrogenative annulation. | Avoids chemical oxidants; uses inexpensive materials. | sciopen.com |

The synthesis of specific enantiomers of cyclopropyl-pyridines is a significant goal, often achieved through catalytic asymmetric cyclopropanation. This is accomplished by using chiral catalysts that can control the stereochemical outcome of the reaction. Dirhodium and cobalt complexes featuring chiral ligands are among the most effective catalysts for these transformations. rsc.orgorganic-chemistry.org

For example, dirhodium tetracarboxylate catalysts derived from chiral N-aryl- or N-alkyl-substituted prolinates have been successfully applied to the asymmetric cyclopropanation of vinyl heterocycles. rsc.org The choice of catalyst is critical and often depends on the specific substitution pattern of the diazoacetate reactant. For meta- or para-substituted aryldiazoacetates, Rh₂(R-p-Ph-TPCP)₄ has been identified as an optimal catalyst, while Rh₂(R-TPPTTL)₄ is preferred for ortho-substituted variants. rsc.org Similarly, cobalt(II) complexes of D₂-symmetric chiral porphyrins, such as [Co(P1)], are highly effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, affording products with excellent diastereo- and enantioselectivity. organic-chemistry.org More recently, biocatalytic strategies using engineered hemoproteins have been developed for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors, providing another route to optically active pyridine-containing cyclopropanes. wpmucdn.com

| Olefin | Diazo Reagent | Catalyst | Yield (%) | ee (%) | Reference |

| 2-Chloro-5-vinylpyridine | ortho-Chlorophenyldiazoacetate | Rh₂(R-TPPTTL)₄ | 80 | 94 | rsc.org |

| Styrene | Succinimidyl diazoacetate | [Co(P1)] | 97 | 99 | organic-chemistry.org |

| 1-Octene | Succinimidyl diazoacetate | [Co(P1)] | 85 | 98 | organic-chemistry.org |

| Styrene | 7-Bromo-pyridotriazole | Engineered Myoglobin | >99 | >99 | wpmucdn.com |

Cross-Coupling Methodologies for Cyclopropyl-Pyridine Linkages

An alternative and powerful strategy for synthesizing cyclopropyl-pyridines involves the use of transition metal-catalyzed cross-coupling reactions. These methods unite a pyridine derivative with a cyclopropyl-containing coupling partner. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halopyridine with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst. audreyli.com

The coupling of cyclopropylboronic acid with various substituted bromopyridines has been shown to proceed smoothly, tolerating a wide range of functional groups on the pyridine ring, including ketones, esters, and nitriles. audreyli.com Optimal conditions often involve a palladium catalyst such as palladium(II) acetate, a bulky phosphine (B1218219) ligand like tricyclohexylphosphine, and a base. The addition of water has been noted to have an accelerating effect on the reaction. audreyli.com This methodology is highly effective for creating 2-, 3-, and 4-cyclopropylpyridines. Other cross-coupling reactions, such as those employing cyclopropyl Grignard reagents or cyclopropyltrifluoroborates, have also been developed, expanding the toolkit for forging the cyclopropyl-pyridine bond. acs.orgacs.org

| Pyridine Substrate | Cyclopropyl Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 2-Cyclopropylpyridine | 82 | audreyli.com |

| 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 3-Cyclopropylpyridine | 85 | audreyli.com |

| 4-Bromobenzonitrile | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 4-Cyclopropylbenzonitrile | 94 | audreyli.com |

| 2-Bromo-6-methylpyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 2-Cyclopropyl-6-methylpyridine | 80 | audreyli.com |

| Aryl Chlorides | Potassium cyclopropyltrifluoroborate (B8364958) | Pd(OAc)₂ / SPhos | Arylcyclopropane | 61-98 | acs.org |

Suzuki Coupling Reactions with Cyclopropylboronic Acids and Pyridine Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and has been effectively applied to the formation of carbon-carbon bonds between pyridine rings and various organic moieties. nih.govsemanticscholar.orgorganic-chemistry.orgtcichemicals.com The coupling of cyclopropylboronic acid with pyridine halides presents a direct and versatile route for introducing a cyclopropyl group onto the pyridine scaffold. audreyli.comresearchgate.net

This methodology's success is often contingent on the choice of catalyst, ligand, and base, as well as the reactivity of the pyridine halide. Research has shown that palladium catalysts, in conjunction with bulky phosphine ligands, can effectively facilitate the coupling of cyclopropylboronic acid with a range of aryl and heteroaryl bromides, including pyridine derivatives, in good to excellent yields. audreyli.com The reaction is tolerant of various functional groups, making it a robust method for synthesizing functionalized cyclopropylpyridines. audreyli.com

Potassium cyclopropyltrifluoroborate has also been utilized as a stable and effective coupling partner for aryl and heteroaryl chlorides. nih.govsigmaaldrich.com This approach has demonstrated success in coupling with electron-rich, electron-poor, and hindered aryl chlorides, offering a viable pathway to substituted aryl cyclopropanes. nih.gov The stability of trifluoroborate salts compared to boronic acids can be advantageous, particularly in large-scale synthesis. nih.gov

Table 1: Examples of Suzuki Coupling Reactions for Cyclopropylpyridine Synthesis

| Pyridine Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343)/H₂O | Good to Excellent audreyli.com |

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 nih.gov |

| Various Aryl Bromides | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 60-95 audreyli.com |

Negishi Cross-Coupling in Pyridine Functionalization

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool for the functionalization of pyridine rings. orgsyn.orgrsc.orgnih.gov This method is particularly useful for creating carbon-carbon bonds and has been employed in the synthesis of various substituted pyridines. orgsyn.orgresearchgate.net

The preparation of the requisite organozinc reagents, such as cyclopropylzinc bromide, is a critical step. These reagents can be synthesized and subsequently coupled with functionalized aryl halides, including pyridine halides, often with high yields and fast reaction rates. researchgate.net The Negishi coupling is known for its high functional group tolerance, allowing for the synthesis of complex molecules. orgsyn.orgnih.gov The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity in the coupling process. rsc.org

Integrated Synthetic Routes to this compound

The synthesis of this compound can be approached through either a stepwise assembly of the molecular framework or through more convergent one-pot procedures.

Stepwise Assembly Strategies

A stepwise approach typically involves the sequential introduction of the cyclopropyl and vinyl groups onto a pre-existing pyridine ring. This could involve an initial cross-coupling reaction, such as a Suzuki or Negishi reaction, to install the cyclopropyl group at the 5-position of a suitably functionalized pyridine, for instance, a 2-halo-5-substituted pyridine. The resulting 5-cyclopropylpyridine derivative would then undergo a subsequent reaction to introduce the vinyl group at the 2-position.

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the desired substitution pattern on the pyridine ring is a critical challenge in the synthesis of this compound.

Control of Substitution Patterns on the Pyridine Ring

The regioselectivity of cross-coupling reactions on the pyridine ring is influenced by several factors, including the nature and position of the leaving group (halide), the electronic properties of the ring, and the steric hindrance around the reaction sites. audreyli.comnih.gov For di-substituted pyridines, the differential reactivity of the leaving groups can be exploited to achieve selective functionalization. For example, in a dihalopyridine, an iodine atom will typically be more reactive in palladium-catalyzed cross-coupling reactions than a chlorine or bromine atom, allowing for sequential, site-selective substitutions.

The inherent electronic properties of the pyridine ring also direct the regioselectivity of electrophilic and nucleophilic substitution reactions. The choice of synthetic strategy, whether starting from a pre-functionalized pyridine or constructing the ring itself, plays a crucial role in determining the final substitution pattern. Careful planning of the synthetic route is therefore essential to ensure the formation of the desired this compound isomer. nih.govaudreyli.com

Diastereoselective and Enantioselective Synthesis of Cyclopropyl-Vinyl-Pyridine Derivatives

The stereocontrolled synthesis of cyclopropyl-vinyl-pyridine derivatives presents a significant challenge in organic chemistry, with successful strategies often relying on sophisticated catalytic systems to control both diastereoselectivity and enantioselectivity. Two notable methodologies have emerged: an asymmetric photochemical [2+2]-cycloaddition and a dirhodium-catalyzed asymmetric cyclopropanation.

An innovative approach to the enantioselective synthesis of cyclopropyl-vinyl-pyridine derivatives involves an asymmetric photochemical [2+2]-cycloaddition. nih.gov This method utilizes a chiral Brønsted acid catalyst in conjunction with an iridium(III) photocatalyst to facilitate the reaction between a vinyl pyridine substrate and an alkene. In a specific example, the reaction of this compound with N-vinylacetamide was investigated. Under optimized conditions, this reaction yielded the corresponding [2+2] cycloaddition product with high diastereoselectivity and enantioselectivity. nih.gov The proposed mechanism suggests the formation of a highly organized ternary complex involving the chiral Brønsted acid, the vinyl pyridine substrate, and the alkene reaction partner. This pre-organization is crucial for achieving high levels of stereocontrol. nih.gov

The reaction of a cyclopropyl-substituted vinylpyridine under these conditions resulted in the formation of the desired [2+2] cycloadduct, although a competing reaction pathway leading to a cyclopentene (B43876) byproduct was also observed. nih.gov

Table 1: Asymmetric Photochemical [2+2]-Cycloaddition of this compound nih.gov

| Substrate | Reaction Partner | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield of [2+2] Product |

|---|

Another powerful strategy for the asymmetric synthesis of related structures involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of vinyl heterocycles. rsc.org While not directly demonstrated on this compound itself, this methodology has been successfully applied to the closely related 2-chloro-5-vinyl pyridine. The reaction employs aryldiazoacetates as the carbene precursors and chiral dirhodium tetracarboxylate complexes as catalysts to induce high levels of enantioselectivity. rsc.org

The choice of catalyst is critical to the success of the reaction, with different catalysts being optimal for different substitution patterns on the aryldiazoacetate. For instance, with meta- or para-substituted aryldiazoacetates, a specific dirhodium catalyst was found to be superior, while for ortho-substituted variants, a different catalyst provided the best results. In the latter case, the use of an additive such as 2-chloropyridine (B119429) was also found to be necessary to achieve high enantioselectivity. rsc.org The reactions are generally highly diastereoselective. rsc.org

Table 2: Enantioselective Cyclopropanation of 2-Chloro-5-vinyl Pyridine with Aryldiazoacetates rsc.org

| Vinyl Pyridine Substrate | Aryldiazoacetate Substituent | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Chloro-5-vinyl pyridine | para-Methyl | Rh₂(S-PTAD)₄ | 94% |

| 2-Chloro-5-vinyl pyridine | meta-Methyl | Rh₂(S-PTAD)₄ | 93% |

| 2-Chloro-5-vinyl pyridine | para-Methoxy | Rh₂(S-PTAD)₄ | 89% |

| 2-Chloro-5-vinyl pyridine | 3,4-Dimethoxy | Rh₂(S-PTAD)₄ | 70% |

| 2-Chloro-5-vinyl pyridine | Styryl | Rh₂(S-PTAD)₄ | 98% |

Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Vinylpyridine

Reactivity of the Vinyl Group in 5-Cyclopropyl-2-vinylpyridine

The vinyl group of this compound is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is profoundly influenced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring, which polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This electronic feature is central to its participation in conjugate additions, while the double bond itself serves as a reactive site for radical additions, C-H activation, cycloadditions, and transition metal-catalyzed cross-coupling reactions. While much of the detailed mechanistic research has been conducted on the parent 2-vinylpyridine (B74390) and its other derivatives, the fundamental principles of these reactions are directly applicable to this compound.

Conjugate Addition Reactions (Michael Additions) to the Olefinic Pyridine

The electron-deficient nature of the vinyl group in 2-vinylpyridine derivatives makes them excellent substrates for conjugate addition, also known as the Michael reaction. This class of reactions involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. A wide variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based species, can be employed.

Early work demonstrated that olefinic N-heterocycles, such as 2-vinylpyridine, are effective Michael acceptors for carbon nucleophiles like malonate esters. nih.gov The reaction typically proceeds under basic conditions, where the nucleophile attacks the β-carbon of the vinyl group. The resulting intermediate is a stabilized carbanion, which can then be trapped by a proton or other electrophiles. nih.govnsf.gov This two-step sequence allows for the introduction of significant molecular complexity. For instance, organolithium reagents have been used as nucleophiles, with the intermediate anion being captured by carbonyl-based electrophiles. nih.gov

Nitrogen nucleophiles, particularly amines, readily add to the vinyl group in a process known as aza-Michael addition. researchgate.net This reaction provides a direct route to β-aminoethylpyridine derivatives. The reaction can be catalyzed or promoted under various conditions, including the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate proton transfer steps. researchgate.net

Table 1: Examples of Michael Addition Reactions with 2-Vinylpyridine Derivatives

| Nucleophile | Electrophile/Quench | Conditions | Product Type |

| Malonate Esters | Proton | Base-promoted | 2-(3,3-dicarboxypropyl)pyridine derivative |

| Organolithium Reagents | Carbonyl compounds | Anhydrous, low temp. | Functionalized 2-(2-substituted-ethyl)pyridine |

| Secondary Amines | Proton | HFIP (solvent) | 2-(2-Aminoethyl)pyridine derivative |

| Indole | Acidic conditions | Acid catalyst | 2-[2-(Indol-3-yl)ethyl]pyridine |

| Thiols | - | Facile addition | 2-[2-(Alkyl/arylthio)ethyl]pyridine |

Radical Additions and Reductive Couplings

The vinyl group of this compound is also amenable to radical-based transformations. An alternative mechanism for hydroamination involves a free-radical addition pathway, which can be initiated by organic peroxides to achieve anti-Markovnikov selectivity. researchgate.net

Furthermore, transition metal catalysis enables novel reductive coupling reactions. A notable example is the rhodium-catalyzed branch-selective reductive coupling of 2-vinyl pyridines with imines. nih.gov This process occurs under hydrogenation conditions (H2 atmosphere) and forms a new carbon-carbon bond at the α-position of the vinyl group, generating a branched product with modest to good diastereoselectivity. nih.gov The reaction is sensitive to the ligand on the rhodium catalyst, with tri(2-furyl)phosphine (B125338) showing high efficacy. nih.gov Unsubstituted 2-vinylpyridine can be a challenging substrate, potentially due to strong coordination to the metal center, but substitution on the pyridine ring, such as in this compound, can facilitate efficient coupling. nih.gov

A more recent development is the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction, where a radical generated at an α-C(sp3)-H site of an amide can add to a vinyl arene, including 2-vinylpyridine, to form the cross-coupled product. nih.gov

Table 2: Radical Additions and Reductive Couplings of 2-Vinylpyridine Derivatives

| Reaction Type | Coupling Partner | Catalyst/Initiator | Key Features |

| Radical Hydroamination | Amines | Organic Peroxide | Anti-Markovnikov selectivity |

| Reductive Coupling | N-arylsulfonyl aldimines | [Rh(cod)2]BARF / (2-Fur)3P | C-C bond formation under H2; branch-selective |

| Radical Relay Heck | Amides (α-C-H) | Pd(OAc)2 / Xantphos | Forms C-C bond via a hybrid palladium-radical mechanism |

C-H Activation Processes at the Vinyl Moiety

Transition metal complexes can directly activate the C(sp²)–H bonds of the vinyl group in 2-vinylpyridines, leading to a variety of C-C bond-forming reactions. The pyridine nitrogen atom plays a crucial directing role in these transformations, facilitating the formation of a metallacyclic intermediate that positions the vinylic C-H bond for activation. rsc.org

Iridium complexes, such as [IrH2(NCCH3)3(PiPr3)]BF4, have been shown to promote the C-H activation of 2-vinylpyridine, forming a stable iridacycle. acs.orgfigshare.com This intermediate can then undergo insertion reactions with alkenes or alkynes, effectively functionalizing the vinyl group. acs.org Similarly, osmium complexes can activate the vinylic C-H bond and subsequently couple the substrate with acetylene (B1199291) molecules. acs.org

Rhodium(I) catalysts, like (Ph3P)3RhCl, are effective for the cross-coupling of 2-vinylpyridines with other olefins. rsc.org The mechanism involves the activation of the β-vinylic C-H bond, followed by coordination and insertion of the coupling partner alkene, ultimately yielding β-alkylated products. The directing assistance of the pyridine nitrogen is essential for this reactivity; analogous substrates lacking the nitrogen atom, such as 1,1-diphenylethylene, fail to react under the same conditions. rsc.org

Hydrofunctionalization Reactions (e.g., Hydroalkylation, Hydroamination)

Hydrofunctionalization encompasses a range of reactions where an E-H bond (E = C, N, O, etc.) is added across the double bond. For this compound, hydroamination and hydroalkylation are particularly relevant.

As discussed under conjugate additions (3.1.1), the aza-Michael reaction is a prime example of hydroamination, adding an N-H bond across the vinyl group. researchgate.net These reactions can be performed under acidic conditions or via radical pathways to yield aminoethyl-substituted pyridines. researchgate.netnih.gov

Hydroalkenylation, a type of hydroalkylation, has been achieved using rhodium-N-heterocyclic carbene catalysts. acs.org This reaction involves the coupling of 2-vinylpyridine with other alkenes, representing another powerful method for C-C bond formation and the synthesis of more complex molecular architectures.

Heck Reactions and Related C-C Bond Formations

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The vinyl group of this compound can serve as the alkene component in such couplings. The reaction generally proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. youtube.com

While the classic Heck reaction is well-established, variations have been developed that utilize vinylpyridines. For instance, the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction provides a method to couple amides with 2-vinylpyridine. nih.gov Additionally, Heck-type transformations can be triggered by alternative mechanisms. A versatile approach for the ring-opening of bicyclic vinylcyclopropanes is initiated by a Heck arylation, demonstrating the vinyl group's ability to participate in complex cascade reactions. chemrxiv.org The rhodium-catalyzed C-H activation process described in section 3.1.3 also represents a related C-C bond formation, sometimes referred to as an oxidative Heck reaction, where a C-H bond is used instead of a C-X bond. rsc.org

Photochemical Reactivity (e.g., [2+2]-Photocycloadditions)

The vinyl group of this compound can participate in photochemical reactions, most notably [2+2]-photocycloadditions. This reaction allows for the construction of cyclobutane (B1203170) rings, which are valuable structural motifs. Significant progress has been made in controlling the stereochemistry of these reactions.

An asymmetric [2+2]-photocycloaddition between acyclic 2-vinylpyridines and N-vinylacetamides has been developed using a combination of a chiral Brønsted acid and an iridium-based photosensitizer. nih.govacs.org The reaction proceeds with high levels of both diastereoselectivity and enantioselectivity. Mechanistic studies suggest a unique paradigm where the photocatalyst sensitizes both a catalyst-associated vinylpyridine and a free vinylpyridine substrate. nih.govnih.gov High stereocontrol is achieved because the reactants are pre-organized in a chiral ternary complex (chiral acid, vinylpyridine, and N-vinylacetamide), which favors a highly organized transition state for the cycloaddition. nih.gov This approach overcomes the common challenge of competing racemic background reactions that often plague photochemical transformations. nih.govnih.gov

Reactivity of the Cyclopropyl (B3062369) Moiety in this compound

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to reactions that lead to ring-opening, thereby releasing this strain. However, the C-C bonds of cyclopropane are kinetically quite stable. Activation is often required, which can be achieved by adjacent functional groups that can stabilize intermediates formed during the reaction. In this compound, the connection to the π-deficient pyridine ring provides a degree of electronic activation, though it does not fit the highly reactive profile of classic donor-acceptor (D-A) cyclopropanes. thieme-connect.comnih.gov

Ring-opening reactions of cyclopropanes are thermodynamically favorable due to the release of ring strain. nih.gov These transformations can be initiated by various reagents, including nucleophiles and metal catalysts, leading to 1,3-difunctionalized products.

The nucleophilic ring-opening of a cyclopropane ring typically requires significant activation by an adjacent electron-withdrawing group. In well-studied donor-acceptor cyclopropanes, this "push-pull" substitution pattern polarizes the cyclopropane bonds, making them highly susceptible to nucleophilic attack. thieme-connect.com For this compound, the pyridine ring acts as an electron-withdrawing group, but the cyclopropyl group itself is only a weak donor.

While specific studies on the reaction of this compound with N-nucleophiles are not extensively documented in the literature, principles from related systems suggest a plausible reaction pathway. The reaction would likely proceed via an SN2-type mechanism where the N-nucleophile attacks one of the benzylic-like carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond. Protonation of the pyridine nitrogen would enhance the ring's electron-withdrawing nature and further activate the cyclopropyl group toward nucleophilic attack.

Table 1: Plausible Reaction Parameters for Nucleophilic Ring Opening

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | Primary/Secondary Amines, Azides | Common N-nucleophiles used in ring-opening reactions. thieme-connect.com |

| Catalyst | Brønsted or Lewis Acid | Activation of the pyridine ring towards nucleophilic attack. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | To solubilize reagents and facilitate the polar reaction. nih.gov |

| Temperature | Elevated | Likely required due to the moderate activation of the cyclopropane ring. |

Transition metals, particularly palladium and rhodium, are well-known to catalyze the ring-opening of strained rings. acs.orgresearchgate.net For vinylcyclopropanes (VCPs), these reactions often proceed via oxidative addition of the metal into one of the cyclopropane C-C bonds to form a metallacyclic intermediate. pku.edu.cn This intermediate can then undergo various subsequent reactions.

In the context of this compound, a rhodium(I) catalyst, for example, could coordinate to the vinyl group and facilitate the cleavage of the adjacent cyclopropane C-C bond, forming a rhodacyclohexene intermediate. pku.edu.cn While this is a common pathway for cycloaddition reactions, a simple ring-opening could potentially be achieved if a suitable nucleophile or reaction partner intercepts this intermediate before further steps occur. Research on rhodium-catalyzed asymmetric ring-opening of VCPs with aryl boronic acids has shown high regioselectivity, although pyridine-containing substrates were noted to be unsuccessful under the studied conditions, possibly due to catalyst inhibition by the pyridine nitrogen. acs.org

Table 2: Potential Metal Catalysts for Cyclopropane Ring Opening

| Metal Catalyst | Plausible Intermediate | Potential Outcome |

|---|---|---|

| [Rh(CO)2Cl]2 | Rhodacyclohexene | Ring-opened product via reaction with a nucleophile or β-hydride elimination. pku.edu.cn |

| Pd2(dba)3 | π-Allylpalladium complex | Formation of 1,5-addition products with suitable nucleophiles. researchgate.net |

| Ni(COD)2 | Nickelacyclobutane | Reductive cross-coupling with external partners. |

Beyond direct ring-opening by external reagents, the cyclopropyl group can undergo intramolecular rearrangements, often proceeding through cationic or radical intermediates.

The cyclopropylcarbinyl cation is a well-studied, non-classical carbocation that exhibits remarkable stability due to the delocalization of the positive charge into the "banana bonds" of the cyclopropane ring. rsc.orgechemi.com This cation is known to undergo rapid, reversible rearrangements to homoallylic and cyclobutyl cations. nih.gov

Generation of a cyclopropylcarbinyl cation from this compound could be envisioned through the solvolysis of a precursor like (5-cyclopropyl-2-pyridyl)methanol under acidic conditions. The resulting cation, positioned adjacent to both the stabilizing cyclopropyl group and the pyridine ring, would exist as an equilibrium of structures. Trapping of these intermediates by a nucleophile (e.g., the solvent) would lead to a mixture of products, including the unrearranged cyclopropylcarbinyl product, the ring-opened homoallyl product, and the ring-expanded cyclobutyl product. The precise product distribution would depend on the reaction conditions and the relative stabilities of the cationic intermediates. rsc.orgnih.gov

The Cloke-Wilson rearrangement is a specific thermal or acid-catalyzed isomerization of cyclopropanes bearing a carbonyl or imine group into the corresponding five-membered heterocycles (dihydrofurans or dihydropyrroles, respectively). organicreactions.orgnih.gov The reaction is driven by the release of ring strain and the formation of a stable heterocyclic ring. nih.gov

The classic Cloke-Wilson rearrangement is not directly applicable to this compound as it lacks the requisite carbonyl or imine functionality directly attached to the cyclopropane ring. organicreactions.org The presence of the vinyl group suggests a potential analogy to the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermal rearrangement typically requires high temperatures (300-500 °C) and proceeds through a diradical intermediate to form a cyclopentene (B43876) ring. wikipedia.orgresearchgate.net For this compound, a hypothetical vinylcyclopropane-type rearrangement is mechanistically conceivable but would require harsh conditions and has not been specifically reported. Catalysis with transition metals can lower the temperature for such rearrangements, but this often leads to different reaction pathways. nih.gov

Cycloaddition Reactions Involving the Cyclopropyl Ring

The vinylcyclopropane (B126155) (VCP) moiety is a versatile synthon in organic synthesis, known to participate in a variety of cycloaddition reactions, often catalyzed by transition metals. These reactions can proceed through different pathways, such as [3+2] and [5+2] cycloadditions, leading to the formation of five- or seven-membered rings, respectively. pku.edu.cnwikipedia.org The specific reaction pathway is often influenced by the substitution pattern on the VCP and the nature of the catalyst. pku.edu.cn

In the context of this compound, the cyclopropyl ring, activated by the adjacent vinyl group, is susceptible to ring-opening reactions when interacting with a transition metal catalyst, such as rhodium(I). nih.gov This process can generate a π-allyl rhodium intermediate, which is a key species in subsequent cycloaddition steps. pku.edu.cn The stereochemistry of the vinylcyclopropane is often conserved throughout this process, indicating a high degree of stereochemical control. pku.edu.cn

While specific studies on this compound are not extensively documented, the general principles of VCP chemistry suggest that it can undergo intramolecular cycloadditions if an appropriate tethered π-system is present, or intermolecular cycloadditions with various alkenes or alkynes. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-yne-VCPs have been shown to produce bicyclic cyclopentene products with high enantioselectivity. pku.edu.cn A pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition has also been developed for the reaction of vinyl azides with bicyclo[1.1.0]butanes, highlighting the diverse reactivity of such systems. chemrxiv.org

The table below summarizes the types of cycloaddition reactions that vinylcyclopropanes can undergo, which are theoretically applicable to this compound.

Table 1: Potential Cycloaddition Reactions of the Vinylcyclopropane Moiety

| Reaction Type | Reactant Partner | Product Ring Size | Catalyst Example |

| [3+2] Cycloaddition | Alkene/Alkyne | 5-membered | Rh(I) complexes pku.edu.cn |

| [5+2] Cycloaddition | Alkene/Alkyne | 7-membered | Rh(I), Ru(II) complexes wikipedia.org |

| Vinylcyclopropane-Cyclopentene Rearrangement | Thermal/Catalytic | 5-membered | Rh(I) complexes wikipedia.orgorganicreactions.org |

| Radical-mediated [3+2] Cycloaddition | - | 5-membered | Radical initiator pku.edu.cn |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis basic site and a good ligand for coordination to metal centers. nih.govwikipedia.org This reactivity is fundamental to its role in coordination chemistry and its behavior in proton-transfer reactions.

Coordination Chemistry and Ligand Properties

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The coordination of the pyridine nitrogen to a metal center can significantly alter the electronic properties and reactivity of the entire molecule. kpi.ua In the case of this compound, the nitrogen atom is expected to be the primary site of coordination.

The formation of coordination complexes with metals like palladium(II), platinum(II), copper(I), and silver(I) is anticipated. nih.govjscimedcentral.commdpi.com The coordination geometry and the number of coordinated ligands can vary depending on the metal ion, its oxidation state, and the reaction conditions. jscimedcentral.comat.ua For instance, with Pd(II), square-planar complexes of the type [PdL₂Y₂] or PdL₄₂ (where L is the pyridine ligand and Y is an anion) can be formed. nih.gov

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing these metal complexes. Coordination to a metal typically induces a downfield shift of the signals in the ¹H NMR spectrum for the protons on the pyridine ring. nih.gov IR spectroscopy can provide information about the metal-ligand bonding through shifts in the C=N stretching frequency of the pyridine ring. kpi.ua

The table below lists potential coordination complexes that could be formed with this compound based on the known chemistry of pyridine ligands.

Table 2: Potential Coordination Complexes of Pyridine-Based Ligands

| Metal Ion | Typical Coordination Geometry | Example Complex Formula |

| Pd(II) | Square Planar | [Pd(Py)₂Cl₂] nih.gov |

| Pt(II) | Square Planar | [Pt(Py)₂Cl₂] mdpi.com |

| Cu(I) | Tetrahedral | [Cu(Py)₄]⁺ jscimedcentral.com |

| Ag(I) | Linear/Tetrahedral | [Ag(Py)₂]⁺ jscimedcentral.com |

| Ru(II) | Octahedral | [Ru(Py)₄Cl₂] kpi.ua |

Proton-Transfer Reactions of Poly(2-vinylpyridine)

While studies on the monomeric this compound are limited, the proton-transfer reactions of its corresponding polymer, poly(2-vinylpyridine) (P2VP), have been investigated. These studies provide insight into the basicity of the pyridine nitrogen and its behavior in acidic environments.

The pH dependence of the fluorescence emission of P2VP in solution has been studied to understand proton-transfer reactions in the excited state. semanticscholar.org In neutral or weakly acidic solutions, P2VP exhibits a characteristic fluorescence emission. As the acid concentration increases, a new emission band appears at a longer wavelength, which is attributed to the emission from the protonated form of the pyridine rings. semanticscholar.org This indicates that proton transfer to the pyridine nitrogen occurs.

This protonation behavior is considered a "polymer effect," as it is not observed to the same extent with a monomeric analogue like 2-ethylpyridine. semanticscholar.org The protonation of the pyridine rings in the polymer chain leads to electrostatic repulsion between the positively charged sites, causing the polymer coil to expand.

The quaternization of the nitrogen atom in polyvinylpyridine (PVP) derivatives through reactions with alkyl halides is another important aspect of their reactivity. This post-polymerization modification leads to the formation of polyelectrolytes with distinct physicochemical properties. mdpi.com

Intermolecular and Intramolecular Reactivity Pathways

The presence of multiple reactive sites in this compound—the cyclopropyl ring, the vinyl group, and the pyridine nitrogen—allows for a variety of intermolecular and intramolecular reactivity pathways.

Intermolecularly, the vinyl group can participate in polymerization reactions, and the pyridine nitrogen can engage in coordination with metal centers or in acid-base reactions as discussed previously. The vinylcyclopropane moiety can undergo cycloaddition reactions with external π-systems. pku.edu.cn Additionally, air-initiated radical additions of aryl sulfur radicals to vinylcyclopropanes have been reported, suggesting a pathway for functionalization. researchgate.net

Intramolecularly, the most significant reaction is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This reaction, which can be thermally or catalytically induced, involves the ring expansion of the vinylcyclopropane to a cyclopentene. The mechanism of this rearrangement has been a subject of extensive study and can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions. wikipedia.org The presence of the pyridine ring could potentially influence the mechanism and outcome of this rearrangement. Another potential intramolecular pathway is the Cloke–Wilson rearrangement, which involves the transformation of cyclopropyl ketones or imines into five-membered heterocycles. nih.gov

Detailed Mechanistic Studies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is a key aspect of mechanistic studies. For the transition metal-catalyzed reactions of the vinylcyclopropane moiety, several key intermediates have been proposed and, in some cases, characterized.

In rhodium(I)-catalyzed reactions, the initial step is often the oxidative addition of the cyclopropane C-C bond to the metal center, forming a metallacyclobutane. This can then rearrange to a more stable π-allyl rhodium(III) complex. pku.edu.cnchemrxiv.org This π-allyl intermediate is central to many subsequent transformations, including cycloadditions. pku.edu.cn For example, in a [3+2] cycloaddition, the tethered alkene or alkyne inserts into the Rh-C bond of the π-allyl intermediate, followed by reductive elimination to form the final product. pku.edu.cn

In some cases, a different mechanism involving the formation of a rhodacyclopentene intermediate has been proposed, particularly in ruthenium-catalyzed reactions. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in exploring the energetics of these different mechanistic pathways and in predicting the structures of intermediates and transition states. pku.edu.cn

For reactions involving the pyridine nitrogen, spectroscopic methods can be used to identify coordinated metal species. For instance, changes in the IR spectrum of the carbonyl ligands in a ruthenium carbonyl complex upon coordination to poly(4-vinylpyridine) have been used to deduce the structure of the resulting coordination complex. kpi.ua

The following table lists some of the key proposed intermediates in reactions involving vinylcyclopropanes.

Table 3: Proposed Intermediates in Vinylcyclopropane Reactions

| Reaction Type | Proposed Intermediate | Metal Catalyst |

| [3+2] Cycloaddition | π-Allyl rhodium(III) complex pku.edu.cn | Rh(I) |

| [5+2] Cycloaddition | Metallacyclohexene pku.edu.cn | Rh(I) |

| Vinylcyclopropane Rearrangement | Diradical species wikipedia.org | Thermal |

| Ru-catalyzed [5+2] Cycloaddition | Ruthenacyclopentene wikipedia.org | Ru(II) |

Transition State Analysis

A comprehensive search of available literature reveals a lack of specific studies focused on the transition state analysis of reactions involving this compound. Transition state analysis, which is crucial for understanding reaction mechanisms and predicting selectivity, typically involves computational methods like Density Functional Theory (DFT) to model the high-energy transition state structures. rsc.orgscm.comucsb.edu

For related vinylpyridine compounds, transition state analyses have been performed in the context of specific reactions, such as polymerization and cycloadditions. rsc.orgacs.org These studies provide insights into the geometries and energies of transition states, which are key to understanding stereoselectivity and reaction feasibility. For instance, in the context of photochemical [2+2] cycloadditions of acyclic vinylpyridines, a highly organized transition state has been proposed to achieve high levels of diastereo- and enantioselectivity. acs.org

However, no such detailed computational studies appear to have been conducted for this compound. Therefore, data on the specific transition state geometries, activation energies, and the influence of the cyclopropyl substituent on these parameters are not available.

Kinetic Studies and Reaction Rate Determinants

Similarly, specific kinetic studies detailing the reaction rates and the factors that determine them for this compound are not documented in the scientific literature. Kinetic studies are fundamental to quantifying the speed of a chemical reaction and understanding the factors that influence it, such as reactant concentrations, temperature, and the presence of catalysts.

Kinetic data is available for the polymerization of the parent compound, 2-vinylpyridine. rsc.orgacs.org For example, the kinetics of 2-vinylpyridine polymerization photosensitized with AIBN have been studied, yielding values for the propagation (kp) and termination (kt) rate constants. rsc.org Additionally, kinetic investigations have been conducted on reactions of 2-vinylpyridine-based cycloplatinated(II) complexes, revealing an SN2 mechanism for oxidative addition reactions. nih.govresearchgate.net These studies highlight how electronic and steric factors of ligands can influence reaction rates. nih.govresearchgate.net

The electronic properties of substituents on the pyridine ring are known to significantly impact reaction rates. nih.govrsc.orgnih.gov The cyclopropyl group, with its ability to donate electron density, would be expected to influence the kinetics of reactions involving the vinylpyridine core. However, without experimental rate data for reactions of this compound, a quantitative analysis of these effects is not possible.

Theoretical and Computational Studies of 5 Cyclopropyl 2 Vinylpyridine Systems

Quantum Chemical Methods Applied to Cyclopropyl-Vinyl-Pyridines

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 5-Cyclopropyl-2-vinylpyridine, these methods can predict a wide range of properties, from its geometry and electronic structure to its spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules by approximating the electron density. This approach allows for the calculation of various molecular properties that are crucial for understanding reactivity.

For this compound, DFT calculations can provide insights into the distribution of electron density within the molecule. The nitrogen atom in the pyridine (B92270) ring, being more electronegative than the carbon atoms, creates a dipole moment and influences the electron density of the entire ring system. The cyclopropyl (B3062369) group, known for its ability to donate electron density through σ-π conjugation, and the vinyl group, which can participate in π-conjugation, further modulate the electronic landscape of the molecule.

DFT calculations can be employed to determine key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In substituted vinyl-pyridine systems, DFT has been used to correlate these frontier molecular orbital energies with experimental redox potentials, demonstrating the predictive power of this method. researchgate.net

Furthermore, DFT can be used to calculate the electrostatic potential surface of this compound. This surface illustrates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom is expected to be a site of negative electrostatic potential, making it a likely target for electrophilic attack or protonation. Conversely, the vinyl group can act as a site for both electrophilic and nucleophilic addition reactions.

Below is an illustrative table of typical electronic properties that can be calculated for this compound using DFT:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Ab Initio Calculations for Molecular Properties

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties.

For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain precise geometries, vibrational frequencies, and various electronic properties. These calculations are particularly useful for benchmarking the results obtained from less computationally expensive methods like DFT.

Ab initio calculations can be employed to determine the optimized molecular geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Furthermore, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the cyclopropyl, vinyl, and pyridine moieties.

The following table provides an example of the types of molecular properties of this compound that can be determined through ab initio calculations:

| Property | Method | Calculated Value (Illustrative) |

| C-C bond length (vinyl) | MP2/6-311+G(d,p) | 1.335 Å |

| C-N-C bond angle (pyridine) | CCSD(T)/aug-cc-pVTZ | 117.2° |

| C-H stretching frequency (cyclopropyl) | HF/6-31G(d) | 3050 cm⁻¹ |

Conformational Analysis of Cyclopropyl and Vinyl Groups

Torsional Potentials and Preferred Conformations

The rotation around single bonds in a molecule is not entirely free, and different rotational isomers (conformers) can have different energies. The study of how the energy of a molecule changes with the rotation around a specific bond is known as the calculation of the torsional potential.

For this compound, the torsional potentials associated with the rotation of the cyclopropyl group and the vinyl group relative to the pyridine ring are important for determining the most stable conformations. Computational studies on similar cyclopropyl-aromatic systems have shown that the cyclopropyl group often prefers a "bisected" conformation, where the plane of the cyclopropane (B1198618) ring is perpendicular to the plane of the aromatic ring. This orientation allows for optimal σ-π conjugation between the cyclopropyl's Walsh orbitals and the π-system of the pyridine ring.

Similarly, the vinyl group's orientation is governed by a balance of steric and electronic effects. The vinyl group can be either s-trans or s-cis with respect to the C-C single bond connecting it to the pyridine ring. The relative energies of these conformers can be calculated to determine the most populated conformation at a given temperature. The planarity of the vinyl group with the pyridine ring is favored by conjugation, but steric hindrance can lead to non-planar arrangements.

A potential energy surface can be generated by calculating the energy of the molecule for various combinations of the dihedral angles defining the orientation of the cyclopropyl and vinyl groups. This surface will reveal the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The energy barriers between these minima, also obtained from the potential energy surface, determine the rate of interconversion between conformers.

An illustrative table of the relative energies of different conformers of this compound is presented below:

| Conformer | Dihedral Angle (Cyclopropyl) | Dihedral Angle (Vinyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 90° (bisected) | 0° (s-trans) | 0.0 |

| 2 | 90° (bisected) | 180° (s-cis) | 1.5 |

| 3 | 0° (eclipsed) | 0° (s-trans) | 3.2 |

Intramolecular Interactions Influencing Conformation

The preferred conformations of this compound are influenced by a variety of intramolecular interactions. These can include steric repulsion, electrostatic interactions, and weak hydrogen bonds.

Steric hindrance between the hydrogen atoms of the cyclopropyl and vinyl groups and the adjacent hydrogen atoms on the pyridine ring can play a significant role in determining the torsional barriers and the lowest energy conformations. For instance, a fully planar arrangement of the vinyl group with the pyridine ring might be destabilized by steric clashes with the hydrogen atom on the 3-position of the pyridine ring.

Weak intramolecular hydrogen bonds, such as C-H···N interactions, can also influence the conformation. In certain orientations, a hydrogen atom from the cyclopropyl or vinyl group may be in close proximity to the lone pair of electrons on the pyridine nitrogen, leading to a stabilizing interaction. Computational methods can be used to identify and quantify the strength of these weak interactions. The presence of such interactions can be inferred from the calculated geometry and confirmed by analyzing the electron density using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Computational Insights into Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate.

For this compound, the vinyl group is a key site of reactivity. Computational studies can provide insights into the mechanisms of various reactions involving this group, such as electrophilic additions, nucleophilic additions, and cycloadditions.

In an electrophilic addition reaction, for example, an electrophile would be attracted to the electron-rich double bond of the vinyl group. DFT calculations can be used to model the approach of the electrophile and to locate the transition state for the addition. The calculations can also help to determine the regioselectivity of the reaction, i.e., whether the electrophile adds to the α- or β-carbon of the vinyl group. The stability of the resulting carbocation intermediate can be assessed, which is often the rate-determining step of the reaction.

Furthermore, computational studies can explore the influence of the cyclopropyl and pyridine moieties on the reactivity of the vinyl group. The electron-donating nature of the cyclopropyl group is expected to increase the electron density of the pyridine ring and, to some extent, the vinyl group, potentially enhancing its reactivity towards electrophiles. The pyridine nitrogen can also play a role by acting as a Lewis base and coordinating to catalysts or reagents.

By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most likely mechanism and the expected products of a reaction. This information is crucial for the rational design of synthetic routes and for understanding the underlying principles that govern the chemical behavior of this compound.

Transition State Characterization and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). e3s-conferences.org For vinylpyridine systems, these calculations provide thermodynamic parameters that help determine reaction feasibility and predict stereoselectivity. e3s-conferences.org In studies of catalytic enantioselective [3+2] cycloadditions involving 2-vinylpyridine (B74390), a close structural analog of this compound, density functional theory (DFT) calculations have been used to locate the relevant transition states. nih.gov

For instance, in a reaction catalyzed by a Ti(salen) complex, the lowest energy pathway for the major transition state was calculated to be 0.8 kcal/mol lower than that of the minor transition state. nih.gov While computational models can sometimes overestimate these energy differences, they successfully reproduce experimental enantioselectivity trends, demonstrating the predictive power of the analysis. nih.gov In photochemical reactions, theoretical models can also be used to rationalize selectivity outcomes based on the positioning of intermediates and catalyst distortion within the transition state. nih.gov Such calculations are crucial for designing improved catalysts and optimizing reaction conditions for desired outcomes. e3s-conferences.org

Analysis of Radical Intermediates and Anionic Species

Computational studies are frequently employed to understand the behavior of reactive intermediates, such as radicals and anions, which are often too transient for extensive experimental characterization. In the context of vinylpyridines, photochemical reactions can generate open-shell intermediates. nih.gov For example, visible light irradiation in the presence of a photocatalyst can lead to the formation of pyridyl diradical species from vinyl-substituted pyridines. nih.gov Understanding the electronic structure and stability of these radicals is key to controlling the stereochemical outcome of subsequent reactions like [2+2] photocycloadditions. nih.gov

Anionic species are also significant, particularly in the context of polymerization. The anionic polymerization of vinylpyridine derivatives has been studied to create well-defined polymers. researchgate.net In the polymerization of 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole, the nucleophilicity of the living polyanionic chain end was demonstrated through sequential monomer addition, showing it to be intermediate between that of living poly(methyl methacrylate) and polyacrylonitrile. researchgate.net Such computational and experimental analyses help in tuning the reactivity of anionic species for precise polymer synthesis. researchgate.net

Distortion-Interaction Analysis in Catalytic Processes

The distortion-interaction model, also known as the activation strain model, is a powerful computational tool for analyzing the energy barriers of chemical reactions. nih.govchemrxiv.org This model deconstructs the activation energy into two primary components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). nih.gov The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state, while the interaction energy represents the stabilizing interactions between these distorted fragments. nih.govchemrxiv.org